molecular formula C15H13Cl2N5O2S2 B13059209 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide

2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide

Cat. No.: B13059209
M. Wt: 430.3 g/mol
InChI Key: IVQQDUWGTOCQPT-UHFFFAOYSA-N
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Description

2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide is a complex organic compound that features a thiazole ring, a cyano group, and a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, introduction of the cyano group, and coupling with the dichlorophenoxy moiety.

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Coupling with Dichlorophenoxy Moiety: The final step involves coupling the thiazole derivative with 2,4-dichlorophenoxyacetic acid or its derivatives under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the thiazole ring and cyano group.

    Agriculture: It can be used as a precursor for the synthesis of herbicides or pesticides.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell metabolism.

    Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide is unique due to the combination of the thiazole ring, cyano group, and dichlorophenoxy moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C15H13Cl2N5O2S2

Molecular Weight

430.3 g/mol

IUPAC Name

N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H13Cl2N5O2S2/c1-8-10(5-18)15(22-26-8)25-7-14(23)21-20-13(19)6-24-12-3-2-9(16)4-11(12)17/h2-4H,6-7H2,1H3,(H2,19,20)(H,21,23)

InChI Key

IVQQDUWGTOCQPT-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=NS1)SCC(=O)N/N=C(/COC2=C(C=C(C=C2)Cl)Cl)\N)C#N

Canonical SMILES

CC1=C(C(=NS1)SCC(=O)NN=C(COC2=C(C=C(C=C2)Cl)Cl)N)C#N

Origin of Product

United States

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